molecular formula C20H12N2O5S2 B12022419 3-[(5Z)-5-(1-acetyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid

3-[(5Z)-5-(1-acetyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid

Cat. No.: B12022419
M. Wt: 424.5 g/mol
InChI Key: GEONMZRMZSKFCM-NXVVXOECSA-N
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Preparation Methods

The synthesis of 3-[(5Z)-5-(1-acetyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid involves multiple steps, typically starting with the preparation of the indole and thiazolidinone intermediates. The reaction conditions often require specific reagents and catalysts to facilitate the formation of the desired product.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

3-[(5Z)-5-(1-acetyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(5Z)-5-(1-acetyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid involves its interaction with specific molecular targets. The indole and thiazolidinone moieties are known to interact with various enzymes and proteins, potentially inhibiting or modifying their activity. The exact pathways and molecular targets are still under investigation .

Properties

Molecular Formula

C20H12N2O5S2

Molecular Weight

424.5 g/mol

IUPAC Name

3-[(5Z)-5-(1-acetyl-2-oxoindol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid

InChI

InChI=1S/C20H12N2O5S2/c1-10(23)21-14-8-3-2-7-13(14)15(17(21)24)16-18(25)22(20(28)29-16)12-6-4-5-11(9-12)19(26)27/h2-9H,1H3,(H,26,27)/b16-15-

InChI Key

GEONMZRMZSKFCM-NXVVXOECSA-N

Isomeric SMILES

CC(=O)N1C2=CC=CC=C2/C(=C/3\C(=O)N(C(=S)S3)C4=CC=CC(=C4)C(=O)O)/C1=O

Canonical SMILES

CC(=O)N1C2=CC=CC=C2C(=C3C(=O)N(C(=S)S3)C4=CC=CC(=C4)C(=O)O)C1=O

Origin of Product

United States

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